molecular formula C13H14N2O2 B2675798 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1031577-80-6

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2675798
CAS No.: 1031577-80-6
M. Wt: 230.267
InChI Key: ZKYKCBLDXBQDFI-UHFFFAOYSA-N
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Description

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of 4-isopropylbenzaldehyde with appropriate pyrazine derivatives under controlled conditions. Common reagents used in this synthesis include carboxylic anhydrides or acid chlorides, which facilitate the formation of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as refluxing with sodium methoxide in butanol (MeONa in BuOH) are employed to ensure efficient cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione is unique due to its specific pyrazine-dione structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-14-12(16)13(15)17/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYKCBLDXBQDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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